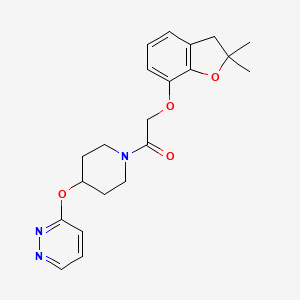
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be provided] |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cellular pathways. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in critical signaling pathways associated with cancer progression and neurodegenerative diseases.
- Cancer Therapy : The compound has shown promise in inhibiting cancer cell proliferation. It may act through the modulation of the NF-kB pathway, which is crucial in inflammation and cancer progression. The presence of piperidine and pyridazine moieties enhances its binding affinity to these molecular targets .
- Neuropharmacology : Similar compounds have demonstrated efficacy in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in diseases like Alzheimer’s .
Case Studies
- Anticancer Activity : A study conducted on various piperidine derivatives indicated that compounds similar to the one exhibited significant cytotoxic effects against different cancer cell lines. For instance, derivatives showed better apoptosis induction compared to established chemotherapeutics such as bleomycin .
- Neuroprotective Effects : Research involving piperidine-based compounds has highlighted their ability to cross the blood-brain barrier and interact with cholinergic systems. This property makes them suitable candidates for further development as treatments for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are considered:
- Substituents : Variations in the piperidine and pyridazine substituents can significantly alter the compound's interaction with target proteins.
- Hydrophobic Interactions : The benzofuran moiety contributes to hydrophobic interactions that enhance binding affinity to target sites within proteins involved in cancer cell signaling pathways .
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-21(2)13-15-5-3-6-17(20(15)28-21)26-14-19(25)24-11-8-16(9-12-24)27-18-7-4-10-22-23-18/h3-7,10,16H,8-9,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLSESEIAVRAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)OC4=NN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














